The compound 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by its unique structural features, including a thiazolo-pyridazine moiety and a fluorophenyl group, which may contribute to its biological activity.
This compound is classified under the category of small organic molecules. It is notable for its structural complexity, which includes multiple functional groups such as amides and thiazoles. The molecular formula for this compound is , and it has a molecular weight of approximately 392.45 g/mol. The compound's classification suggests potential roles in pharmaceutical applications, particularly in drug development targeting specific biological pathways.
The synthesis of 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide can involve several steps, typically starting from commercially available precursors. The synthesis may include:
Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide can be represented using various chemical notation systems:
InChI=1S/C20H19FN4O2S/c21-14-9-11(10-15(14)22)19(24)23-12-6-7-13(25-18(12)23)20(26)27/h6-10H,1-5H2,(H,24,26)
C1=CC=C(C=C1C(=O)NCC2=C(SC(=N2)C(C)=O)C=N2C=C(C=C2F)N=N1)C=O
This structure indicates a complex arrangement with multiple rings and functional groups that contribute to its chemical behavior.
The compound may participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic transformations.
The mechanism of action for 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide likely involves interaction with specific biological targets such as enzymes or receptors. Given its structural features:
Experimental validation through biochemical assays would be necessary to confirm these mechanisms.
The physical properties of 4-(2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture depending on the specific substituents present.
This compound holds potential applications in various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4